molecular formula C9H10FN3O B6266926 1-azido-3-(3-fluorophenyl)propan-2-ol CAS No. 1820665-68-6

1-azido-3-(3-fluorophenyl)propan-2-ol

Cat. No.: B6266926
CAS No.: 1820665-68-6
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azido-3-(3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10FN3O It is characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azido-3-(3-fluorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(3-fluorophenyl)propan-2-ol.

    Azidation: The hydroxyl group of 3-(3-fluorophenyl)propan-2-ol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-azido-3-(3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used for cycloaddition reactions.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

1-azido-3-(3-fluorophenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-3-(3-fluorophenyl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the electronic properties of the fluorophenyl group, which can influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Azido-1-propanol: Similar structure but lacks the fluorophenyl group.

    1-Azido-2-propanol: Similar structure but with a different substitution pattern.

    3-(2-Fluorophenyl)propan-1-ol: Similar structure but lacks the azido group.

Uniqueness

1-azido-3-(3-fluorophenyl)propan-2-ol is unique due to the presence of both the azido and fluorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and scientific research.

Properties

CAS No.

1820665-68-6

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.